L-Ribofuranoside, methyl, triacetate
Description
L-Ribofuranoside, methyl, 2,3,5-triacetate (CAS: 659722-56-2) is a chemically modified ribofuranose derivative in which the hydroxyl groups at the 2, 3, and 5 positions are acetylated, and the anomeric hydroxyl group is replaced by a methoxy group. This compound serves as a critical intermediate in nucleoside synthesis and carbohydrate chemistry, particularly in the development of antiviral agents and chiral building blocks for pharmaceuticals . Its structure is characterized by the L-configuration of the ribose moiety, distinguishing it from the more common D-ribose derivatives. The acetyl groups enhance stability and solubility in organic solvents, facilitating its use in multi-step synthetic pathways .
Properties
Molecular Formula |
C12H18O8 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2S,3S,4S)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m0/s1 |
InChI Key |
RUSRQHXGPHZZNI-XOGOEWOHSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@@H](C(O1)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: D-Ribofuranoside, Methyl, Triacetate
The D-enantiomer of this compound (CAS: 52554-28-6) shares identical functional groups but differs in stereochemistry at the chiral centers. The D-form is more prevalent in nature and widely used in antiviral drug synthesis (e.g., Ribavirin derivatives) due to its compatibility with biological systems . Key differences include:
- Biological Activity : D-ribose derivatives are preferentially incorporated into RNA analogs, whereas L-ribose derivatives exhibit reduced enzymatic recognition, limiting their direct therapeutic use but making them valuable for probing stereochemical effects .
- Synthesis Complexity: L-ribose derivatives often require specialized synthetic routes due to their non-natural configuration, whereas D-forms can be derived from naturally abundant ribose .
Table 1: Structural and Functional Comparison
Preparation Methods
Glycosidation of L-Ribose
In the first step, L-ribose reacts with methanol under acidic conditions to form methyl L-ribofuranoside. Sulfuric acid (95%) is typically employed as the catalyst at ambient temperatures (20–25°C), achieving complete conversion within 3 hours. For instance, a mixture of 100 g L-ribose, 500 mL methanol, and 9.6 g sulfuric acid yields methyl L-ribofuranoside quantitatively. Neutralization with lithium carbonate prevents side reactions during subsequent steps.
Acetylation with Acetic Anhydride
The methyl glycoside undergoes acetylation using excess acetic anhydride. Patents describe a two-stage process: initial partial acetylation at 50°C followed by reflux (100°C) to ensure complete conversion. For example, adding 251.6 g acetic anhydride to the glycosidation mixture and heating for 4 hours at 100°C produces methyl 2,3,5-tri-O-acetyl-L-ribofuranoside in 95% yield. The use of acetic acid as a co-solvent facilitates azeotropic removal of water, driving the reaction to completion.
Table 1: Representative Glycosidation and Acetylation Conditions
| Parameter | Glycosidation Step | Acetylation Step |
|---|---|---|
| Temperature | 20–25°C | 50°C → 100°C |
| Catalyst | H₂SO₄ (9.6 g per 100 g L-ribose) | None (excess Ac₂O) |
| Reaction Time | 3 hours | 4–5 hours |
| Yield | Quantitative | 95% |
One-Pot Synthesis Strategies
Recent methodologies consolidate glycosidation and acetylation into a single reactor, eliminating intermediate isolation. This approach reduces solvent waste and improves throughput.
Integrated Glycosidation-Acetylation
A notable one-pot method involves sequential addition of methanol, sulfuric acid, and acetic anhydride without isolating methyl L-ribofuranoside. After glycosidation, the reaction mixture is partially concentrated, and acetic anhydride is introduced directly. For example, distilling 320 g methanol from the glycosidation mixture, adding 360 g acetic acid, and refluxing with 251.6 g acetic anhydride yields the triacetate in 95% purity.
Solvent Optimization
Tert-butyl methyl ether (TBME) and ethyl acetate (EtOAc) are preferred for workup due to their immiscibility with aqueous layers and ease of recovery. Post-acetylation, the crude product is partitioned between dichloromethane and water, with the organic phase yielding >99% pure triacetate after concentration.
Process Optimization and Scalability
Industrial-scale production requires careful control of stoichiometry, temperature, and workup procedures to maintain consistency.
Anomeric Control
The reaction typically produces a β/α anomeric mixture (3:1 ratio). However, both anomers are acetylated identically, allowing the use of mixed intermediates without separation. This tolerance simplifies manufacturing, as isolating pure β-anomer is unnecessary for downstream applications.
Catalytic Enhancements
Triflic acid has been explored as a superior catalyst for acetylation, enabling faster reaction rates at lower temperatures (115°C vs. 100°C). In pilot studies, 843 mg triflic acid reduced acetylation time to 4 hours while maintaining 75% yield.
Table 2: Comparative Catalytic Efficiency
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| H₂SO₄ | 100°C | 4 h | 95% |
| CF₃SO₃H | 115°C | 4 h | 75% |
Industrial Manufacturing Considerations
Pilot Plant Validation
A scaled-up process using 100 kg L-ribose demonstrated feasibility in commercial facilities. Key adjustments included:
-
Distillation Control : Precise temperature gradients during solvent removal to prevent decomposition.
-
Neutralization Protocols : Lithium carbonate addition rates calibrated to avoid exotherms.
-
Crystallization : Seeding with product nuclei to ensure consistent particle size.
Comparative Analysis of Methodologies
Q & A
Q. What are the key steps for synthesizing L-ribofuranoside, methyl, triacetate, and how can reaction conditions be optimized?
Synthesis typically involves acetylation of the ribofuranose hydroxyl groups under anhydrous conditions. For example, methyl glycosides are often acetylated using acetic anhydride in pyridine at 0–25°C . Optimization includes:
Q. How is the structural integrity of this compound confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : Key signals include three acetyl methyl singlets (~δ 2.00–2.10 in H-NMR) and anomeric proton resonances (δ 4.5–5.5) .
- IR spectroscopy : Acetyl carbonyl stretches appear at ~1740–1760 cm .
- Mass spectrometry : Molecular ion peaks (e.g., [M+Na]) confirm the molecular formula (e.g., CHO) .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
- Anhydrous storage : Non-polar solvents (e.g., hexane) prevent hydrolysis of acetyl groups.
- Temperature : Storage at –20°C in desiccated environments minimizes thermal degradation .
- Data contradiction : Some studies report stability in acetonitrile at 4°C, while others note gradual deacetylation in DMSO; validate via periodic HPLC-MS analysis .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
Q. How can contradictory 1^11H-NMR data for anomeric protons in acetylated ribofuranosides be resolved?
- Solvent effects : Anomeric proton shifts vary in CDCl vs. DMSO-d. For example, δ 5.2 in CDCl may split into multiple peaks in DMSO due to hydrogen bonding .
- Dynamic NMR : Variable-temperature experiments distinguish conformational exchange from impurities .
Experimental Design & Data Analysis
Q. How should researchers design experiments to study the reactivity of this compound in glycosylation reactions?
- Control variables : Fix temperature (e.g., 25°C), solvent (anhydrous DCM), and catalyst (e.g., TMSOTf).
- Kinetic analysis : Monitor reaction progress via TLC or in-situ F-NMR (if using fluorinated donors) .
- Data normalization : Express yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene) to account for instrument variability .
Q. What statistical approaches are suitable for analyzing discrepancies in acetyl group migration during derivatization?
- Multivariate analysis : PCA or PLS-DA can identify factors (e.g., pH, solvent) influencing migration patterns.
- Isotopic labeling : Use C-acetyl groups to track migration pathways via 2D NMR (HSQC, HMBC) .
Stability & Degradation Studies
Q. Under what conditions does this compound undergo hydrolysis, and how is this quantified?
- Accelerated degradation : Expose to 40°C/75% RH for 7 days.
- Quantification : Measure free ribose via colorimetric assays (e.g., anthrone-sulfuric acid method) .
- Kinetic modeling : Apply first-order kinetics to predict shelf life under standard conditions .
Method Validation & Regulatory Compliance
Q. How can researchers align analytical methods for this compound with pharmacopeial standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
